Chitin synthase inhibitor 2

Description

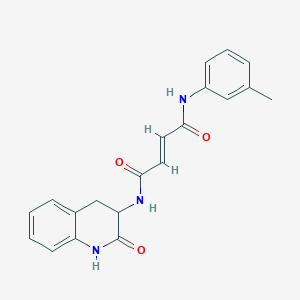

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(E)-N'-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide |

InChI |

InChI=1S/C20H19N3O3/c1-13-5-4-7-15(11-13)21-18(24)9-10-19(25)22-17-12-14-6-2-3-8-16(14)23-20(17)26/h2-11,17H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b10-9+ |

InChI Key |

IBXKKDCQPPLETQ-MDZDMXLPSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Chitin Synthase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and insect exoskeletons, but is absent in vertebrates. This makes chitin synthase (CHS), the enzyme responsible for chitin polymerization, an attractive target for the development of antifungal and insecticidal agents. Fungi typically possess multiple chitin synthase isoenzymes with distinct physiological roles. Chitin Synthase 2 (CHS2) in many fungi, including the model organism Saccharomyces cerevisiae, plays a crucial role in the formation of the primary septum during cell division, making it a specific and promising target for novel therapeutic interventions. This guide provides a comprehensive overview of the mechanism of action of CHS2 inhibitors, including quantitative data on their efficacy, detailed experimental protocols for their study, and an exploration of the signaling pathways that regulate CHS2 activity.

Core Mechanism of Action of Chitin Synthase 2 Inhibitors

The primary mechanism of action of CHS2 inhibitors is the direct interference with the catalytic activity of the enzyme. Chitin synthase 2 catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to a growing chitin chain. Inhibitors can act through several modes, including competitive, non-competitive, or uncompetitive inhibition.

Many known CHS2 inhibitors are substrate analogs that competitively bind to the active site of the enzyme, preventing the binding of UDP-GlcNAc. The structural similarity of these inhibitors to the natural substrate allows them to occupy the catalytic pocket, thereby blocking the polymerization of chitin.

Quantitative Data on Chitin Synthase 2 Inhibitors

Several natural and synthetic compounds have been identified as inhibitors of Chitin Synthase 2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these inhibitors against CHS2 from Saccharomyces cerevisiae.

| Inhibitor | Chemical Class | IC50 (µM) | Source Organism of CHS2 | Reference |

| 3-O-galloyl-(-)-shikimic acid | Tannin | 18 | Saccharomyces cerevisiae | [1] |

| Geraniin | Tannin | 29 | Saccharomyces cerevisiae | [1] |

| Corilagin | Tannin | 48 | Saccharomyces cerevisiae | [1] |

| Quercetin-3-O-(2"-O-galloyl)-β-D-glucoside | Tannin | 56 | Saccharomyces cerevisiae | [1] |

| 1,3,4,6-tetra-O-galloyl-β-D-glucose | Tannin | 61 | Saccharomyces cerevisiae | [1] |

| Kaempferol-3-O-(2"-O-galloyl)-β-D-glucoside | Tannin | 108 | Saccharomyces cerevisiae | [1] |

| Methyl gallate | Tannin | 129 | Saccharomyces cerevisiae | [1] |

| Ellagic acid | Tannin | 134 | Saccharomyces cerevisiae | [1] |

| Gallic acid | Tannin | 206 | Saccharomyces cerevisiae | [1] |

| Ursolic acid | Triterpenoid | 0.41 (0.184 µg/mL) | Saccharomyces cerevisiae | [2] |

| Gosin N | Lignan | Not specified in µM | Saccharomyces cerevisiae | [2] |

| Wuwezisu C | Lignan | Not specified in µM | Saccharomyces cerevisiae | [2] |

Experimental Protocols

In Vitro Chitin Synthase 2 Activity Assay

This protocol describes a method to measure the activity of CHS2 in vitro, which can be adapted to screen for and characterize inhibitors. The assay is based on the incorporation of radiolabeled N-acetylglucosamine from UDP-[¹⁴C]GlcNAc into chitin.

Materials:

-

Yeast strain overexpressing CHS2 (e.g., Saccharomyces cerevisiae)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF)

-

Glass beads (0.5 mm diameter)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 2 mM CoCl₂)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

UDP-[¹⁴C]N-acetylglucosamine (UDP-[¹⁴C]GlcNAc)

-

Test inhibitor compounds

-

10% Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation of Yeast Cell Lysate:

-

Grow yeast cells overexpressing CHS2 to mid-log phase.

-

Harvest cells by centrifugation and wash with cold lysis buffer.

-

Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

-

Disrupt the cells by vigorous vortexing or using a bead beater at 4°C.

-

Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with CHS2.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing reaction buffer, UDP-GlcNAc, and a known amount of UDP-[¹⁴C]GlcNAc.

-

To test for inhibition, pre-incubate the cell lysate with the inhibitor compound for a specified time at room temperature.

-

Initiate the enzymatic reaction by adding the cell lysate (with or without inhibitor) to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Chitin Synthesis:

-

Stop the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through a glass fiber filter to capture the precipitated chitin.

-

Wash the filter with ethanol to remove unincorporated UDP-[¹⁴C]GlcNAc.

-

Dry the filter and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the CHS2 activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for CHS2 Inhibition Assay

Caption: Workflow for in vitro CHS2 inhibition assay.

Signaling Pathways Regulating Chitin Synthase 2

The activity and expression of CHS2 are tightly regulated by complex signaling networks to ensure proper septum formation during the cell cycle. Key regulatory mechanisms include post-translational modifications and transcriptional control by specific signaling pathways.

Post-Translational Regulation

Saccharomyces cerevisiae Chs2 is subject to proteolytic activation and phosphorylation.[3][4] The enzyme is synthesized as a zymogen and requires proteolytic cleavage for full activity.[3] Furthermore, Chs2 has multiple phosphorylation sites, some of which are targeted by the cyclin-dependent kinase Cdk1.[3] This phosphorylation is crucial for the stability and cell cycle-dependent degradation of the Chs2 protein.[3]

Caption: Post-translational regulation of Chs2 activity.

Transcriptional Regulation by the Calcineurin Pathway

The calcineurin signaling pathway plays a role in the regulation of chitin synthesis in response to cell wall stress. In fungi, calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon activation by elevated intracellular calcium levels, calcineurin dephosphorylates the transcription factor Crz1p (in yeast) or its homologs in other fungi. Dephosphorylated Crz1p translocates to the nucleus and binds to specific DNA sequences (Calcineurin-Dependent Response Elements - CDREs) in the promoter regions of target genes, thereby modulating their expression. While the calcineurin pathway is known to regulate the expression of some chitin synthase genes, its direct and specific regulation of CHS2 can be species and condition-dependent. For instance, in Aspergillus fumigatus, the calcineurin pathway is necessary for the upregulation of chitin synthase gene expression in response to cell wall damage induced by echinocandin drugs.[1]

Caption: Calcineurin signaling pathway and CHS gene regulation.

Conclusion

Chitin Synthase 2 presents a highly specific and valuable target for the development of novel antifungal agents. The direct inhibition of its enzymatic activity is the core mechanism of action for a growing number of identified compounds. A thorough understanding of the quantitative aspects of this inhibition, coupled with robust in vitro assays, is essential for the discovery and optimization of new drug candidates. Furthermore, elucidating the intricate signaling pathways that regulate CHS2 expression and activity will open up new avenues for therapeutic intervention, potentially through the modulation of these regulatory networks. The continuous investigation into the molecular details of CHS2 function and regulation will undoubtedly pave the way for the next generation of effective and targeted antifungal therapies.

References

- 1. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin Synthesis in Saccharomyces cerevisiae in Response to Supplementation of Growth Medium with Glucosamine and Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yeast chitin synthase 2 activity is modulated by proteolysis and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of Chitin Synthase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential structural component of the fungal cell wall, presents a prime target for the development of novel antifungal agents with high selectivity, as it is absent in vertebrates. Chitin synthase inhibitor 2 (compound 2b) has emerged as a potent and specific inhibitor of chitin synthase, a key enzyme in the chitin biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and characterization, as well as for the key biological assays used to determine its efficacy. Furthermore, this document elucidates the inhibitor's mechanism of action and its impact on the fungal cell wall integrity pathway, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in the field of antifungal drug development.

Introduction

Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of antifungal resistance and a limited arsenal of effective drugs. The fungal cell wall, a unique and essential organelle not present in human cells, offers a wealth of targets for the development of new antifungal therapies. One of the most promising of these targets is chitin synthase, the enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a crucial structural polysaccharide that provides osmotic stability and rigidity to the fungal cell wall.

The inhibition of chitin synthase disrupts the integrity of the cell wall, leading to cell lysis and death. This mechanism provides a highly selective mode of action, minimizing the potential for off-target effects in human hosts. This compound, a novel 3,4-dihydro-2(1H)-quinolinone derivative, has been identified as a potent inhibitor of this enzyme, demonstrating significant in vitro activity against pathogenic fungi such as Candida albicans. This guide will delve into the technical details of its discovery, synthesis, and biological characterization.

Discovery and Rationale

This compound (compound 2b) was developed as part of a research effort to design and synthesize novel inhibitors of chitin synthase. The core scaffold, a 3,4-dihydro-2(1H)-quinolinone moiety, was chosen for its synthetic accessibility and potential for diverse functionalization. The design strategy focused on creating molecules that could effectively mimic the substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), or otherwise interact with the enzyme's active site to block its catalytic function.

Synthesis of this compound

The synthesis of this compound, systematically named (E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-4-(1-oxo-3,4-dihydroquinolin-2(1H)-yl)but-2-enamide, is a multi-step process. Below is a representative synthetic scheme and a detailed, generalized protocol for the synthesis of related 3,4-dihydro-2(1H)-quinolinone derivatives.

Synthetic Scheme

A general synthetic route to this class of compounds involves the reaction of a substituted aniline with an appropriate but-2-enoyl chloride derivative of a 3,4-dihydro-2(1H)-quinolinone.

Experimental Protocol (Generalized)

Step 1: Synthesis of the 3,4-dihydro-2(1H)-quinolinone core

A mixture of an appropriate substituted aniline and an acrylic acid derivative is heated under reflux in a suitable solvent, such as toluene, for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the 3,4-dihydro-2(1H)-quinolinone core structure.

Step 2: Acylation to introduce the but-2-enamide side chain

To a solution of the 3,4-dihydro-2(1H)-quinolinone from Step 1 in a dry aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a suitable base, for example, triethylamine or diisopropylethylamine. The mixture is cooled in an ice bath, and a solution of (E)-4-chloro-4-oxobut-2-en-1-yl acetate in the same solvent is added dropwise. The reaction is stirred at room temperature until completion as monitored by TLC.

Step 3: Amide bond formation

The product from Step 2 is then reacted with the desired substituted aniline, in this case, 4-amino-N,N-dimethylbenzenesulfonamide, in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 4-Dimethylaminopyridine (DMAP) in a dry aprotic solvent. The reaction mixture is stirred at room temperature overnight.

Step 4: Purification

The final product is purified by column chromatography on silica gel using an appropriate eluent system, typically a gradient of ethyl acetate in hexane, to afford the pure this compound. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

The inhibitory activity of this compound against its target enzyme and its antifungal efficacy have been quantified through various in vitro assays.

| Parameter | Value | Fungal Species/Enzyme Source | Reference |

| IC50 | 0.09 mM | Candida albicans chitin synthase | [1] |

| Ki | 0.12 mM | Candida albicans chitin synthase | [1] |

| MIC (C. albicans ATCC 76615) | 2 µg/mL | Candida albicans | [1] |

| MIC (C. albicans ATCC 90023) | 1 µg/mL | Candida albicans | [1] |

| MIC (A. fumigatus GIMCC 3.19) | 4 µg/mL | Aspergillus fumigatus | [1] |

| MIC (A. flavus ATCC 16870) | 2 µg/mL | Aspergillus flavus | [1] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration.

Experimental Protocols

Chitin Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of chitin synthase. A generalized protocol is provided below.

1. Preparation of Enzyme:

-

Candida albicans cells are cultured in a suitable broth medium and harvested during the exponential growth phase.

-

The cells are washed and then spheroplasted using lytic enzymes.

-

The spheroplasts are lysed by osmotic shock, and the cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in chitin synthase.

-

The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.

2. Assay Procedure:

-

The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM MgCl2), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) spiked with a radioactive tracer (e.g., UDP-[3H]GlcNAc), and the test inhibitor at various concentrations.

-

The reaction is initiated by the addition of the enzyme preparation.

-

The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., 10% trichloroacetic acid).

-

The insoluble chitin product is collected by filtration through a glass fiber filter.

-

The filter is washed to remove unincorporated radioactive substrate.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

1. Preparation of Inoculum:

-

Fungal strains are grown on agar plates.

-

A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of Drug Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of twofold dilutions of the inhibitor is prepared in the test medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well containing the drug dilution is inoculated with the prepared fungal suspension.

-

A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the inhibitor that causes a significant reduction in fungal growth (typically ≥50%) compared to the growth control, as assessed visually or by spectrophotometry.

Mechanism of Action and Signaling Pathways

This compound exerts its antifungal effect by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component of the fungal cell wall. The lack of proper chitin deposition weakens the cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.

The integrity of the fungal cell wall is maintained by a complex signaling network known as the cell wall integrity (CWI) pathway. When the cell wall is damaged, for instance by the action of a chitin synthase inhibitor, stress sensors in the plasma membrane activate a signaling cascade that ultimately leads to compensatory responses, including the upregulation of chitin synthesis.

Caption: Fungal Cell Wall Integrity Pathway and Inhibitor Action.

The diagram above illustrates the cell wall integrity (CWI) signaling pathway in fungi and the point of intervention for this compound. Cell wall stress activates a cascade of proteins, leading to the upregulation of genes involved in cell wall repair, including chitin synthase genes. This compound directly blocks the activity of chitin synthase, preventing the synthesis of chitin and thereby compromising cell wall integrity.

Caption: Experimental Workflow for Chitin Synthase Inhibition Assay.

The workflow diagram outlines the key steps in determining the inhibitory activity of a compound against chitin synthase, from the preparation of materials to the final data analysis.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents. Its potent and selective inhibition of a crucial fungal enzyme, coupled with its demonstrated in vitro efficacy against pathogenic fungi, underscores the potential of this chemical scaffold. This technical guide provides the foundational knowledge and detailed methodologies necessary for researchers to further investigate and build upon this promising area of antifungal drug discovery. Future work should focus on optimizing the structure of this inhibitor to enhance its potency and pharmacokinetic properties, as well as evaluating its efficacy in in vivo models of fungal infection.

References

The Pivotal Role of Chitin Synthase 2 in Fungal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential polysaccharide absent in humans, constitutes a primary component of the fungal cell wall, providing structural integrity and protection. The synthesis of chitin is orchestrated by a family of enzymes known as chitin synthases (CHSs). Among these, Chitin Synthase 2 (CHS2) plays a critical, albeit nuanced, role in fungal development, particularly in the formation of the primary septum during cell division. This technical guide provides an in-depth exploration of the biological functions of CHS2, its regulation, and its significance as a potential antifungal drug target. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to offer a comprehensive resource for researchers in mycology and drug development.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment.[1] Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is a key structural component of the cell wall in most fungi.[2][3] The biosynthesis of chitin is catalyzed by chitin synthases, a family of enzymes with distinct and sometimes overlapping functions.[1] Chitin Synthase 2 (CHS2) is a member of this enzyme family that has been extensively studied, particularly in model organisms like Saccharomyces cerevisiae and the pathogenic yeast Candida albicans. While not always essential for viability, CHS2's primary role in septum formation is critical for proper cell division and morphogenesis.[4][5] Understanding the intricate functions and regulation of CHS2 is paramount for developing novel antifungal therapies that target this essential fungal process.

Biological Role of Chitin Synthase 2

Septum Formation and Cytokinesis

The most well-characterized function of CHS2 is its essential role in the synthesis of the primary septum, a chitinous plate that forms between mother and daughter cells during cytokinesis.[4][5] In Saccharomyces cerevisiae, disruption of the CHS2 gene leads to the absence of a well-defined primary septum, resulting in aberrant cell separation, the formation of cell clumps, and ultimately, growth arrest.[5][6] While other chitin synthases contribute to the overall chitin content of the cell wall, CHS2 is specifically and transiently activated at the mother-bud neck during late anaphase to synthesize the primary septum.[7]

Cell Wall Integrity

Although CHS3 is the major contributor to the bulk of chitin in the yeast cell wall, CHS2 activity is integrated into the overall cell wall integrity signaling network.[7] In response to cell wall stress, such as exposure to antifungal agents like caspofungin, fungal cells often upregulate chitin synthesis as a compensatory mechanism.[4][8] Signaling pathways that respond to cell wall damage can modulate the expression and activity of CHS genes, including CHS2, to reinforce the cell wall.[1][9]

Role in Pathogenesis

The importance of CHS2 in the virulence of pathogenic fungi is species-dependent. In the major human fungal pathogen Candida albicans, disruption of CHS2 is not essential for growth, dimorphism, or virulence in mouse models of systemic infection. However, chs2 null mutants do exhibit a 40% reduction in the chitin content of their germ tubes, which are important for tissue invasion. In contrast, in other fungal pathogens, targeting septation and cytokinesis by inhibiting CHS2 could represent a viable antifungal strategy.

Regulation of Chitin Synthase 2

The activity of CHS2 is tightly regulated at multiple levels, including gene expression, protein localization, and post-translational modifications, to ensure its precise action during the cell cycle.

Transcriptional Regulation

The expression of the CHS2 gene is cell cycle-regulated, with transcript levels peaking during the M phase. This transcriptional control is mediated by several signaling pathways that respond to both internal cell cycle cues and external stresses.

-

Protein Kinase C (PKC) Pathway: The PKC cell wall integrity pathway plays a crucial role in regulating CHS2 expression in response to cell wall stress.[1][4][9] Activation of the PKC pathway leads to the downstream activation of the transcription factor Rlm1, which can bind to putative binding motifs in the CHS2 promoter.[1][9]

-

High Osmolarity Glycerol (HOG) Pathway: The HOG MAP kinase pathway also contributes to the regulation of chitin synthesis, including the expression of CHS genes, in response to osmotic stress.[4][8]

-

Calcium/Calcineurin Signaling: The calcium-calcineurin signaling pathway is another key regulator of CHS2 expression.[1][4][9] Upon activation by calcium influx, the phosphatase calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and induces the expression of target genes, including CHS2.[1][9]

Post-Translational Regulation

Beyond transcriptional control, CHS2 activity is modulated by post-translational modifications and proteolytic processing.

-

Phosphorylation: CHS2 is a phosphoprotein, and its phosphorylation status is believed to play a role in regulating its activity and stability.[10] In S. cerevisiae, CHS2 has multiple phosphorylation sites, some of which are consensus sites for cyclin-dependent kinase 1 (Cdk1), suggesting a direct link between cell cycle progression and CHS2 regulation.[10][11]

-

Proteolytic Activation: Like other chitin synthases, CHS2 is synthesized as an inactive zymogen that requires proteolytic cleavage for full activation.[2][12][13] Treatment with proteases like trypsin can significantly increase CHS2 activity in vitro.[2][10][11][12]

Quantitative Data on Chitin Synthase 2

The following tables summarize key quantitative data related to CHS2 activity and chitin content from various studies.

| Organism | Condition | Fold Increase in CHS2 Promoter Activity | Reference |

| Candida albicans | 0.2 M CaCl₂ | ~2.5 | [4] |

| Candida albicans | 25 µg/ml Calcofluor White | ~2.0 | [4] |

| Candida albicans | 0.2 M CaCl₂ + 25 µg/ml Calcofluor White | ~6.0 | [4] |

Table 1: Regulation of CHS2 Promoter Activity in Candida albicans. Data represents the fold increase in β-galactosidase activity from a CHS2p-lacZ reporter construct under different stress conditions.

| Organism | Mutant/Condition | Chitin Content (% of Wild Type) | Reference |

| Candida albicans | chs2Δ/Δ (germ tubes) | 60% | |

| Saccharomyces cerevisiae | chs2Δ (septa) | Significantly reduced (primary septum absent) | [6] |

Table 2: Effect of CHS2 Deletion on Chitin Content.

| Enzyme Preparation | Treatment | Specific Activity (nmol/min/mg) | Fold Increase | Reference |

| Purified S. cerevisiae CHS2 | None | Varies | 1x | [2][12][13] |

| Purified S. cerevisiae CHS2 | Trypsin | Varies | 4-5x | [2][12][13] |

Table 3: In Vitro Activity of Purified Chitin Synthase 2. Specific activity can vary based on purification methods and assay conditions.

Experimental Protocols

Chitin Synthase Activity Assay

This protocol is adapted from methodologies used for measuring chitin synthase activity in yeast.[2][12][13][14]

Materials:

-

Yeast cell lysate or purified enzyme preparation

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 30 mM N-acetyl-D-glucosamine

-

Substrate: UDP-[¹⁴C]N-acetylglucosamine (or unlabeled UDP-GlcNAc for non-radioactive assays)

-

Stopping solution: 10% Trichloroacetic acid (TCA)

-

Wash solution: 5% TCA

-

Scintillation fluid and counter (for radioactive assay) or a chitin-binding probe-based assay.[14]

Procedure:

-

Prepare the reaction mixture containing reaction buffer and the enzyme sample on ice.

-

Initiate the reaction by adding the UDP-[¹⁴C]N-acetylglucosamine substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]chitin product.

-

Wash the filter extensively with 5% TCA to remove unincorporated substrate.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity as nmol of GlcNAc incorporated per minute per mg of protein.

Gene Disruption of CHS2 in Candida albicans

This protocol outlines a general strategy for homozygous gene disruption using a recyclable marker, such as the URA3-blaster or SAT1-flipper cassette.[15][16]

Materials:

-

C. albicans strain auxotrophic for the marker to be used (e.g., ura3Δ/Δ)

-

Gene disruption cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the CHS2 open reading frame.

-

Transformation reagents (e.g., lithium acetate, polyethylene glycol).

-

Selective media (e.g., medium lacking uracil for URA3 selection, or containing nourseothricin for SAT1 selection).

-

Counter-selective medium (e.g., medium containing 5-fluoroorotic acid for URA3 marker excision).

Procedure:

-

Construct the Disruption Cassette: Amplify the upstream and downstream flanking regions of CHS2 from C. albicans genomic DNA. Clone these fragments on either side of a selectable marker (e.g., URA3) in a plasmid vector.

-

First Allele Disruption: Transform the auxotrophic C. albicans strain with the linearized disruption cassette. Select for transformants on appropriate selective medium.

-

Verify Integration: Screen transformants by PCR to confirm the correct integration of the cassette at the CHS2 locus.

-

Marker Excision (Recycling): Grow the heterozygous mutant on counter-selective medium to select for cells that have excised the marker through homologous recombination between repeated sequences flanking the marker.

-

Second Allele Disruption: Repeat steps 2 and 3 with the marker-excised heterozygous mutant to disrupt the second allele of CHS2.

-

Final Verification: Confirm the homozygous deletion of CHS2 by PCR and, if necessary, by Southern blotting.

Fluorescence Microscopy for Chitin Localization

This protocol uses Calcofluor White, a fluorescent stain that binds to chitin, to visualize the septum.[17][18]

Materials:

-

Fungal cells grown to the desired stage.

-

Phosphate-buffered saline (PBS).

-

Calcofluor White staining solution (e.g., 1 µg/ml in PBS).

-

Microscope slides and coverslips.

-

Fluorescence microscope with a DAPI filter set.

Procedure:

-

Harvest fungal cells by centrifugation and wash once with PBS.

-

Resuspend the cells in the Calcofluor White staining solution.

-

Incubate in the dark at room temperature for 5-10 minutes.

-

Wash the cells twice with PBS to remove excess stain.

-

Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

-

Visualize the stained cells using a fluorescence microscope. Chitin-rich structures, such as the septum and bud scars, will fluoresce brightly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of chitin synthase 2 of Saccharomyces cerevisiae. II. Both full size and processed enzymes are active for chitin synthesis [agris.fao.org]

- 3. journals.plos.org [journals.plos.org]

- 4. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. [PDF] The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Yeast chitin synthase 2 activity is modulated by proteolysis and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Characterization of chitin synthase 2 of Saccharomyces cerevisiae. II: Both full size and processed enzymes are active for chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strains and Strategies for Large-Scale Gene Deletion Studies of the Diploid Human Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular genetic techniques for gene manipulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Monitoring Chitin Deposition During Septum Assembly in Budding Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Unearthing Nature's Arsenal: A Technical Guide to Novel Chitin Synthase Inhibitors from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents. Its absence in vertebrates makes chitin synthase (CHS), the enzyme responsible for its polymerization, an attractive and specific target for therapeutic intervention. This technical guide delves into the natural world's vast repository of compounds, exploring promising sources of novel chitin synthase inhibitors. We present quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of key mechanisms and workflows to aid in research and development efforts.

Quantitative Analysis of Natural Chitin Synthase Inhibitors

A variety of natural compounds have been identified as potent inhibitors of chitin synthase. The following table summarizes their in vitro inhibitory activity, primarily expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). This data provides a comparative baseline for assessing the potential of these natural products in drug discovery programs.

| Natural Compound Class | Specific Compound | Source Organism/Class | Target Organism/Enzyme | IC50 / Ki Value | Reference |

| Nucleoside-Peptides | Nikkomycin Z | Streptomyces tendae | Candida albicans Chs1 | 15 µM (IC50) | [1] |

| Candida albicans Chs2 | 0.8 µM (IC50) | [1] | |||

| Candida albicans Chs3 | 13 µM (IC50) | [1] | |||

| Saccharomyces cerevisiae Chs1 | - | [1] | |||

| Candida albicans Chitin Synthase | 0.16 µM (Ki) | [2][3] | |||

| Polyoxin D | Streptomyces cacaoi | Neurospora crassa Chitin Synthetase | 1.40 x 10⁻⁶ M (Ki) | [4] | |

| Mucor rouxii Chitin Synthetase | 0.6 µM (Ki) | [5] | |||

| Candida albicans Chs2 | 3.2 ± 1.4 μM (Ki) | [6] | |||

| Terpenoids | Ursolic Acid | Crataegus pinnatifida (Hawthorn) | Saccharomyces cerevisiae Chs2 | 0.84 µg/mL (IC50) | [7] |

| Lignans | Methyllinderone | Lindera erythrocarpa | Saccharomyces cerevisiae Chs2 | 23.3 µg/mL (IC50) | [8] |

| Linderone | Lindera erythrocarpa | Saccharomyces cerevisiae Chs2 | 21.4 µg/mL (IC50) | [8] | |

| Kanakugiol | Lindera erythrocarpa | Saccharomyces cerevisiae Chs2 | 23.8 µg/mL (IC50) | [8] | |

| Tannins | 3-O-galloyl-(-)-shikimic acid | Euphorbia pekinensis | Saccharomyces cerevisiae Chs2 | 18 µM (IC50) | [9] |

Experimental Protocols

Accurate and reproducible evaluation of chitin synthase inhibitors is paramount. Below are detailed methodologies for key assays cited in the investigation of these natural compounds.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay quantifies the activity of chitin synthase by detecting the synthesized chitin polymer using a wheat germ agglutinin (WGA) conjugate.

Materials:

-

Microtiter plates (96-well)

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

-

Reaction mixture: 5 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer, pH 7.5

-

Enzyme preparation (crude or purified chitin synthase)

-

WGA-Horseradish Peroxidase (HRP) conjugate (0.5 µg/mL in blocking buffer)

-

Peroxidase substrate reagents (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of WGA solution to each well of the microtiter plate and incubate for 16 hours at room temperature.

-

Washing: Remove the WGA solution and wash the plate three times with tap water.

-

Blocking: Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature.

-

Enzyme Reaction:

-

Empty the blocking solution from the wells.

-

Add 50 µL of the reaction mixture to each well.

-

Add 20 µL of the enzyme preparation. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding to the reaction mixture.

-

Include a negative control with boiled enzyme.

-

The final volume in each well should be 100 µL.

-

-

Incubation: Cover the plate and incubate at 37°C for 60 minutes with shaking (100 rpm).

-

Stopping the Reaction and Washing: Stop the reaction by emptying the plate and washing it five times with tap water.

-

Detection:

-

Add 200 µL of WGA-HRP conjugate to each well and incubate for 15 minutes at 30°C with gentle shaking.

-

Empty the plate and wash five times with tap water.

-

Add 100 µL of peroxidase substrate reagent to each well.

-

-

Measurement: Immediately measure the optical density (OD) at 600 nm (or the appropriate wavelength for the chosen substrate) for 3 minutes.

-

Quantification: Calculate the amount of chitin synthesized by comparing the OD values to a standard curve prepared with known amounts of chitin.

Hyphal Tip Burst (HTB) Assay

This is a qualitative or semi-quantitative in vivo assay to screen for compounds that interfere with fungal cell wall integrity, a common consequence of chitin synthase inhibition.

Materials:

-

Fungal culture (e.g., Aspergillus niger) grown on agar plates

-

Test compounds dissolved in a suitable solvent

-

Distilled water

-

Microscope

Procedure:

-

Fungal Culture: Grow the fungus on a suitable agar medium until a young, actively growing mycelium is formed.

-

Compound Application: Flood the fungal colony with a solution of the test compound or with distilled water (as a control).

-

Observation: Observe the hyphal tips under a microscope.

-

Interpretation: The bursting of hyphal tips upon exposure to the test compound suggests interference with cell wall synthesis and integrity. The extent and rapidity of bursting can be used as a measure of the compound's potency.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved in the discovery and action of natural chitin synthase inhibitors, the following diagrams have been generated using the DOT language.

Caption: Competitive inhibition of chitin synthase by natural products.

References

- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]

- 6. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitin synthase II inhibitory activity of ursolic acid, isolated from Crataegus pinnatifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory activity for chitin synthase II from Saccharomyces cerevisiae by tannins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Chitin Synthase 2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Chitin, an essential structural polysaccharide in fungal cell walls, presents a prime target for the development of novel antifungal agents. Its absence in vertebrates makes the enzymes responsible for its synthesis, particularly Chitin Synthase 2 (CHS2), an attractive focus for selective inhibition. CHS2 is crucial for the formation of the primary septum in fungi like Candida albicans, rendering it indispensable for cell division and viability. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of known CHS2 inhibitors, offering a comprehensive resource for researchers engaged in the discovery and development of new antifungal therapies.

Quantitative Analysis of Chitin Synthase 2 Inhibitors

The inhibitory potency of various compounds against Chitin Synthase 2 (CHS2) is a critical parameter in the evaluation of their potential as antifungal agents. The following table summarizes the quantitative data for several key CHS2 inhibitors, providing a comparative overview of their efficacy.

| Inhibitor Class | Compound | Organism | Assay Type | IC50 | Ki | Citation |

| Natural Products (Peptidyl Nucleosides) | Nikkomycin Z | Candida albicans | Enzyme Inhibition | 0.8 µM | - | [1] |

| Nikkomycin Z | Candida albicans | Enzyme Inhibition | - | 1.5 ± 0.5 µM | [2] | |

| Polyoxin D | Candida albicans | Enzyme Inhibition | - | 3.2 ± 1.4 µM | [2] | |

| Polyoxin B | Sclerotinia sclerotiorum | Enzyme Inhibition | 0.19 mM | - | [3] | |

| Natural Products (Triterpenoids) | Ursolic Acid | Saccharomyces cerevisiae | Enzyme Inhibition | 0.84 µg/mL | - | [4] |

| Oleanolic Acid | Saccharomyces cerevisiae | Enzyme Inhibition | 5.6 µg/mL | - | [4] | |

| Betulic Acid | Saccharomyces cerevisiae | Enzyme Inhibition | 98.7 µg/mL | - | [4] | |

| Synthetic Compounds (Maleimides) | Compound 20 | Sclerotinia sclerotiorum | Enzyme Inhibition | 0.12 mM | - | [3] |

Key Signaling Pathways Regulating Chitin Synthase 2

The expression and activity of CHS2 are tightly regulated by complex signaling networks within the fungal cell. Understanding these pathways is crucial for identifying novel regulatory targets and for comprehending the cellular response to CHS2 inhibition. In Candida albicans, at least three major signaling pathways converge to control chitin synthesis: the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway[5][6].

References

- 1. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Nikkomycin Z | C20H25N5O10 | CID 456557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to In Silico Modeling and Molecular Docking of Chitin Synthase 2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitin is a crucial structural polysaccharide in fungal cell walls but is absent in vertebrates and plants, making the enzymes responsible for its synthesis, particularly Chitin synthase (CHS), an attractive target for novel antifungal agents.[1] Fungal infections represent a significant threat to both human health and agriculture, and the rise of drug-resistant strains necessitates the development of new, effective antifungal drugs.[1][2] Chitin synthase 2 (CHS2) is essential for forming the primary septum during cell division in many fungi, including pathogenic species like Candida albicans, and its inhibition can lead to growth arrest or cell death.[3][4][5] Computer-Aided Drug Design (CADD) and in silico techniques, such as homology modeling and molecular docking, have become integral to modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize potential inhibitors before experimental testing.[6][7] This technical guide provides an in-depth overview of the methodologies, data, and workflows for the in silico modeling and docking of Chitin synthase 2 inhibitors.

The Role of Chitin Synthase 2 in Fungal Pathobiology

Chitin synthase 2 is a membrane-bound glycosyltransferase that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from a UDP-N-acetylglucosamine substrate to form chitin chains.[8] In fungi like Saccharomyces cerevisiae, CHS2 is specifically responsible for the synthesis of the primary chitinous septum, a critical structure that separates the mother and daughter cells during cytokinesis.[4][9] Disruption of the gene encoding CHS2 results in the absence of well-defined septa and leads to growth arrest, highlighting its essential role in cell division.[3] In the pathogenic fungus Candida albicans, the simultaneous inhibition of Chitin synthase 1 (functionally analogous to S. cerevisiae Chs2p) and Chitin synthase 2 is lethal, making these enzymes prime targets for antifungal drug development.[5]

Chitin Synthesis Signaling Pathway

The synthesis of chitin is a fundamental process for fungal cell wall integrity and morphogenesis. The pathway involving CHS2 is direct: the enzyme utilizes the substrate UDP-N-acetylglucosamine present in the cytoplasm and catalyzes the formation of β-1,4-glycosidic bonds, extruding the growing chitin polymer into the extracellular space to form the primary septum.

Caption: Chitin Synthase 2 pathway for primary septum formation.

In Silico Drug Discovery Workflow for CHS2 Inhibitors

The computational search for novel enzyme inhibitors follows a structured, multi-stage process designed to screen large compound libraries and identify promising candidates efficiently.[10] This workflow integrates various in silico methods to move from a biological target to experimentally validated lead compounds.

Caption: General workflow for in silico discovery of CHS2 inhibitors.

Known Inhibitors of Chitin Synthase 2

Several natural and synthetic compounds have been identified as inhibitors of chitin synthases. This data is crucial for validating docking protocols and for serving as a benchmark for the discovery of new chemical scaffolds.

| Inhibitor Class | Compound Name | Target Organism | Inhibition Metric (IC50 / Ki) | Reference |

| Natural Product | Polyoxin D | Saccharomyces cerevisiae | IC50: >100 µg/mL (Chs2) | [11] |

| Natural Product | Nikkomycin Z | Candida albicans | Ki: 1.5 ± 0.5 µM (Chs2) | [12] |

| Natural Product | Ursolic Acid | Saccharomyces cerevisiae | IC50: 0.184 µg/mL (Chs2) | [1] |

| Natural Product | 2'-benzoyloxycinnamaldehyde (2'-BCA) | Saccharomyces cerevisiae | IC50: 70.8 µg/mL (Chs2) | [11] |

| Synthetic | 2-bromocinnamaldehyde | Saccharomyces cerevisiae | IC50: 26.6 µg/mL (Chs2) | [11] |

| Synthetic | Chitin synthase inhibitor 2 (compound 2b) | Not Specified | IC50: 0.09 mM; Ki: 0.12 mM | [13] |

| Synthetic | Maleimide Compound 20 | Sclerotinia sclerotiorum | IC50: 0.12 mM (CHS) | [1][14] |

| Synthetic | RO-09-3143 | Candida albicans | Ki: 0.55 nM (CaChs1p) | [5] |

Note: The table summarizes data from various studies; direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols for In Silico Analysis

Detailed and reproducible protocols are essential for credible in silico drug discovery.[15] The following sections outline the standard procedures for homology modeling and molecular docking targeting Chitin Synthase 2.

Protocol 1: Homology Modeling of Chitin Synthase 2

When an experimental structure (e.g., from X-ray crystallography or Cryo-EM) is unavailable for a specific CHS2, homology modeling can be used to generate a 3D model.

-

Template Selection:

-

Obtain the amino acid sequence of the target CHS2 (e.g., from UniProt).

-

Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity (>30%) and resolution. The Cryo-EM structure of Chs2 from Candida albicans (CaChs2) is an excellent template.[12]

-

-

Sequence Alignment:

-

Align the target sequence with the template sequence using tools like ClustalW or T-Coffee to ensure proper positioning of conserved residues, especially in the catalytic domain.

-

-

Model Building:

-

Use automated modeling software such as SWISS-MODEL, MODELLER, or I-TASSER to generate the 3D coordinates of the target protein based on the template's backbone.

-

-

Loop and Side-Chain Refinement:

-

Regions with insertions or deletions (indels) relative to the template will form loops that require refinement. Use programs like ModLoop or the refinement modules within the modeling software to predict their conformation.

-

-

Model Validation:

-

Assess the quality of the generated model using validation tools.

-

Ramachandran Plot (e.g., via PROCHECK or MolProbity): Check the stereochemical quality by analyzing the distribution of phi-psi dihedral angles. A good model should have >90% of residues in the most favored regions.

-

Energy-Based Validation (e.g., ProSA-web): Calculate a Z-score to evaluate the overall model quality compared to native proteins of similar size.

-

ERRAT: Analyzes the statistics of non-bonded interactions between different atom types.

-

Protocol 2: Molecular Docking of an Inhibitor to Chitin Synthase 2

This protocol describes a typical structure-based virtual screening and docking experiment using software like AutoDock Vina and UCSF Chimera.[16]

-

Receptor Preparation:

-

Load the 3D structure of CHS2 (either experimental or a validated homology model) into UCSF Chimera or a similar molecular visualization tool.

-

Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of the inhibitor(s) from databases like PubChem or ZINC, or draw it using chemical sketchers.

-

Generate a 3D conformation and optimize its geometry using a force field (e.g., MMFF94).

-

Assign rotatable bonds and save the ligand in .pdbqt format.

-

-

Grid Box Generation:

-

Identify the active site of CHS2. If a co-crystallized ligand is present, the binding pocket is known. Otherwise, use site-prediction tools (e.g., CASTp, SiteHound) or information from mutagenesis studies. The active site of CaChs2 is located in the catalytic domain facing the cytoplasm.[12]

-

Define a 3D grid box that encompasses the entire binding pocket. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina. The command typically requires specifying the receptor file, ligand file, grid box coordinates and dimensions, and an output file name.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt

-

The software will perform a conformational search, placing the flexible ligand into the rigid receptor active site and scoring the different binding poses. The Lamarckian genetic algorithm is a commonly used search algorithm.[17]

-

-

Analysis of Results:

-

The output file will contain multiple binding modes ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked poses in complex with the receptor using UCSF Chimera or PyMOL.

-

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the inhibitor and the active site residues of CHS2. This analysis provides insights into the structural basis of inhibition and can guide further optimization.[18]

-

Conclusion

In silico modeling and molecular docking are powerful and indispensable tools in the modern effort to discover and develop novel antifungal agents.[7][19] By providing detailed structural and energetic insights into the interaction between inhibitors and Chitin Synthase 2, these computational methods accelerate the identification of promising lead compounds. The protocols and data presented in this guide offer a framework for researchers to apply these techniques, ultimately contributing to the development of new therapies to combat the growing threat of fungal infections. The validation of in silico hits through experimental assays remains a critical step to translate computational predictions into tangible clinical candidates.[6][15]

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitin synthase 2 is essential for septum formation and cell division in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. [PDF] The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle | Semantic Scholar [semanticscholar.org]

- 10. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of chitin synthases and antifungal activities by 2'-benzoyloxycinnamaldehyde from Pleuropterus ciliinervis and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. vph-institute.org [vph-institute.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Molecular Docking - An easy protocol [protocols.io]

- 18. Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational Drug Repurposing Resources and Approaches for Discovering Novel Antifungal Drugs against Candida albicans N-Myristoyl Transferase - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

Phylogenetic Analysis of Fungal Chitin Synthase Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][2] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs). Due to their critical role in fungal viability and their absence in vertebrates, chitin synthases are a prime target for the development of novel antifungal therapies.[3] Understanding the evolutionary relationships and functional diversity of these enzymes through phylogenetic analysis is crucial for identifying broad-spectrum antifungal targets and for elucidating the mechanisms of fungal pathogenesis. This guide provides a comprehensive overview of the phylogenetic analysis of fungal chitin synthase enzymes, including detailed experimental protocols and a review of the key signaling pathways that regulate their function.

Classification and Conserved Domains of Fungal Chitin Synthases

Fungal chitin synthases are a large and diverse family of enzymes, typically classified into seven classes (I-VII) and grouped into two main divisions based on their amino acid sequences and domain architecture.[2][4] This classification provides a framework for understanding the functional specialization and evolutionary history of these enzymes.

Table 1: Classification and Characteristics of Fungal Chitin Synthase Classes

| Division | Class | General Size (amino acids) | Key Characteristics |

| Division 1 | Class I | ~900 | Involved in cell wall repair and septum formation.[5] |

| Class II | ~900 | Primarily responsible for primary septum formation.[5] | |

| Class III | ~900 | Specific to filamentous fungi and involved in hyphal growth.[4] | |

| Division 2 | Class IV | ~1200 | Responsible for the majority of chitin synthesis in the cell wall.[6] |

| Class V | ~1200 | Often contain an N-terminal myosin motor domain.[7] | |

| Class VI | ~1200 | Found in filamentous fungi.[4] | |

| Class VII | ~1200 | Also contain an N-terminal myosin motor domain.[7] |

The phylogenetic classification of chitin synthases relies on the analysis of conserved domains within their protein sequences. Three highly conserved motifs are present in the catalytic region of all known fungal chitin synthases and are critical for their enzymatic activity.[1][8] These motifs are:

-

QXXEY: Function not yet fully assigned but is highly conserved.[2]

-

EDRXL: Associated with the catalytic base function of the enzyme.[2]

-

QXRRW: Confers processivity to the enzyme, enabling the synthesis of long chitin chains.[2]

The presence and conservation of these motifs make them ideal targets for designing degenerate primers for PCR-based gene isolation and for anchoring multiple sequence alignments in phylogenetic studies.[9][10]

Experimental Protocols for Phylogenetic Analysis

This section provides a detailed, step-by-step workflow for the phylogenetic analysis of fungal chitin synthase enzymes, from sequence retrieval to tree construction and interpretation.

Experimental Workflow

The overall workflow for the phylogenetic analysis of fungal chitin synthases can be visualized as a series of sequential steps, each requiring specific bioinformatics tools and careful parameter selection.

Step-by-Step Methodologies

The first step is to obtain the amino acid sequences of chitin synthase enzymes from the fungi of interest. This can be achieved using the Basic Local Alignment Search Tool (BLAST) against public databases like NCBI.

Protocol:

-

Prepare a query sequence: Obtain a known fungal chitin synthase protein sequence in FASTA format. For example, a sequence from Saccharomyces cerevisiae or Aspergillus fumigatus.

-

Perform a BLASTp search: Use the command-line BLAST+ suite for a local search against a downloaded fungal protein database or use the NCBI web interface.

Command-line Example (blastp):

-

-query: Path to your input FASTA file.

-

-db: Path to your local BLAST database.

-

-out: Name of the output file.

-

-evalue: Expect value threshold to filter results.

-

-outfmt 6: Specifies a tabular output format for easy parsing.

-

Retrieve sequences: From the BLAST results, identify the accession numbers of putative chitin synthase homologs and retrieve their full-length protein sequences from the database.

Once you have a set of chitin synthase sequences, the next step is to align them to identify conserved regions and to prepare them for phylogenetic analysis. MAFFT (Multiple Alignment using Fast Fourier Transform) is a highly recommended tool for its speed and accuracy.[11]

Protocol:

-

Prepare a multi-FASTA file: Combine all your retrieved chitin synthase protein sequences into a single file in FASTA format.

-

Perform the alignment: Use the command-line version of MAFFT.

Command-line Example (MAFFT):

-

--auto: Automatically selects the appropriate alignment strategy based on the input data.[12]

-

your_chs_sequences.fasta: Your input multi-FASTA file.

-

> aligned_chs_sequences.fasta: Redirects the output to a new file.

With the aligned sequences, you can now construct a phylogenetic tree. There are several methods available, with Maximum Likelihood (ML) and Bayesian Inference (BI) being the most robust and widely used. RAxML (Randomized Axelerated Maximum Likelihood) and MrBayes are popular command-line tools for these methods, respectively.

Protocol for Maximum Likelihood using RAxML:

-

Determine the best-fit model of protein evolution: Use software like ProtTest or the model selection implemented in RAxML.

-

Run RAxML:

Command-line Example (RAxML):

-

-s: Your aligned sequence file.

-

-n: A name for your output files.

-

-m PROTGAMMAJTT: Specifies the JTT model of protein evolution with a gamma distribution of rate heterogeneity. This should be replaced with the model selected in the previous step.

-

-p: A random seed for the parsimony-based starting tree.

-

-x: A random seed for the rapid bootstrap analysis.

-

-# 100: Performs 100 bootstrap replicates to assess node support.

Protocol for Bayesian Inference using MrBayes:

-

Convert your alignment to NEXUS format: Many tools, including MEGA, can perform this conversion.

-

Prepare a MrBayes block in your NEXUS file or as a separate command file: This block specifies the evolutionary model and the parameters for the Markov Chain Monte Carlo (MCMC) analysis.

-

Run MrBayes:

Command-line Example (MrBayes interactive):

-

execute: Loads your NEXUS file.

-

lset nst=6 rates=invgamma: Sets the GTR model with a proportion of invariable sites and gamma-distributed rate variation. For protein data, a command like prset aamodelpr=mixed; would be used.

-

mcmc ngen=1000000 samplefreq=1000: Runs the MCMC for 1 million generations, sampling every 1000 generations.

-

sumt: Summarizes the posterior probability of the trees.

Signaling Pathways Regulating Fungal Chitin Synthase

The expression, localization, and activity of chitin synthase enzymes are tightly regulated by complex signaling pathways. These pathways allow the fungus to modulate cell wall synthesis in response to environmental cues and stresses, which is critical for pathogenesis and survival. The three major signaling cascades involved are the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcium-Calcineurin pathway.[2]

Protein Kinase C (PKC) Signaling Pathway

The PKC pathway, also known as the cell wall integrity (CWI) pathway, is a primary response to cell wall stress. It activates a MAP kinase cascade that ultimately leads to the transcriptional upregulation of several CHS genes.

High Osmolarity Glycerol (HOG) Signaling Pathway

The HOG pathway is primarily activated by osmotic stress but also plays a role in the response to cell wall damage. It involves a distinct MAP kinase cascade that can also influence the expression of CHS genes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic Phylogeny Tutorial for command-line [jimmybgammyknee.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]

- 6. A Chitin Synthase and Its Regulator Protein Are Critical for Chitosan Production and Growth of the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. UFCG: database of universal fungal core genes and pipeline for genome-wide phylogenetic analysis of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mycosphere.org [mycosphere.org]

- 11. pagepressjournals.org [pagepressjournals.org]

- 12. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Characterization of Chitin Synthase 2 (CHS2) Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a β-1,4-linked homopolymer of N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1] Its synthesis is catalyzed by a family of enzymes known as chitin synthases (CHSs). Among these, Chitin Synthase 2 (CHS2) plays a vital, often essential, role in processes such as septum formation during cell division in yeast and the development of the peritrophic matrix in insects.[2][3] The absence of chitin in vertebrates makes chitin synthases attractive targets for the development of novel antifungal and insecticidal agents.[4] A thorough understanding of the biochemical properties and enzyme kinetics of CHS2 is therefore paramount for the rational design of specific and effective inhibitors.

This technical guide provides a comprehensive overview of the biochemical characterization of CHS2, with a focus on its enzyme kinetics. It includes a summary of key kinetic parameters, detailed experimental protocols for enzyme purification and activity assays, and a description of the major signaling pathways that regulate its function.

Enzyme Kinetics of Chitin Synthase 2

The catalytic activity of Chitin Synthase 2 is dependent on various factors, including the concentration of its substrate UDP-N-acetylglucosamine (UDP-GlcNAc), pH, temperature, and the presence of divalent cations and allosteric effectors. The kinetic behavior of CHS2 can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).

Key Kinetic Parameters

The following table summarizes the reported kinetic parameters for Chitin Synthase 2 from Candida albicans (CaChs2), a prominent human fungal pathogen.

| Parameter | Value | Organism | Notes |

| K_m_ (for UDP-GlcNAc) | 6.0 ± 0.7 mM | Candida albicans | The Michaelis constant (K_m_) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A higher K_m_ value indicates lower substrate affinity.[2][5] |

| k_cat_ | 8.6 ± 2.7 min⁻¹ | Candida albicans | The turnover number (k_cat_) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[2][5] |

| K_i_ (Nikkomycin Z) | 1.5 ± 0.5 µM | Candida albicans | The inhibition constant (K_i_) for Nikkomycin Z, a competitive inhibitor.[2][5] |

| K_i_ (Polyoxin D) | 3.2 ± 1.4 µM | Candida albicans | The inhibition constant (K_i_) for Polyoxin D, another competitive inhibitor.[2][5] |

Note: While CHS2 from Saccharomyces cerevisiae is a well-studied homolog, specific Km and Vmax values were not explicitly found in the searched literature. However, it is noted that mutations in conserved residues can drastically decrease activity without significantly affecting the apparent Km for the substrate.[6][7]

Optimal Conditions

The activity of chitin synthases is influenced by environmental factors:

-

pH: The optimal pH for chitin synthase activity in the mosquito Anopheles gambiae is approximately 6.5-7.0.[8]

-

Temperature: The highest chitin synthase activity for Anopheles gambiae has been observed between 37 and 44°C.[8]

-

Divalent Cations: The activity of CHS2 from Candida albicans is dependent on the presence of Mg²⁺.[2][5] Similarly, studies on Saccharomyces cerevisiae CHS2 have shown that the enzyme is active in the presence of appropriate divalent cations.

Experimental Protocols

Accurate biochemical characterization of CHS2 relies on robust and reproducible experimental protocols for enzyme purification and activity measurement.

Purification of Chitin Synthase 2 (Membrane-Bound)

CHS2 is an integral membrane protein, which necessitates the use of detergents for its solubilization and purification. The following is a general protocol for the purification of a membrane-bound chitin synthase, which can be adapted for CHS2.

Materials:

-

Fungal or insect cells overexpressing CHS2

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM Mg-acetate)

-

Glass beads (0.5 mm diameter)

-

Digitonin (or other suitable non-ionic detergent)

-

Chromatography resins:

-

Protease inhibitors

Procedure:

-

Cell Lysis: Resuspend harvested cells in ice-cold Lysis Buffer with protease inhibitors. Disrupt the cells by mechanical means, such as vortexing with glass beads.

-

Microsomal Fraction Preparation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to remove cell debris. Subsequently, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound CHS2.[6]

-

Solubilization: Resuspend the microsomal pellet in Lysis Buffer containing a suitable concentration of digitonin (e.g., 0.5% w/v) to solubilize the membrane proteins. Incubate with gentle agitation and then centrifuge at high speed to pellet the insoluble material.[6]

-

Chromatographic Purification:

-

Apply the solubilized protein fraction to a series of chromatography columns to purify CHS2. The specific choice and order of columns will depend on the properties of the CHS2 being purified (e.g., presence of a tag, glycosylation state).

-

Anion Exchange Chromatography (DEAE-Sepharose/Mono Q): Elute the bound proteins using a salt gradient (e.g., NaCl).

-

Affinity Chromatography (Chelating Sepharose/Concanavalin A-Sepharose): Use specific ligands to bind and then elute the target protein.

-

-

Purity Analysis: Analyze the purity of the final fractions using SDS-PAGE.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.[8][10][11]

Materials:

-

Purified CHS2 or membrane fraction

-

Wheat Germ Agglutinin (WGA)

-

96-well microtiter plates

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reaction Mixture:

-

Trypsin (for zymogen activation, if necessary)

-

Soybean Trypsin Inhibitor

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution (e.g., 0.5 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with WGA (e.g., 50 µg/mL in water) and incubate overnight at room temperature. Wash the wells to remove unbound WGA.[8]

-

Enzyme Activation (Optional): If the enzyme is in a zymogenic (inactive) form, pre-incubate the enzyme sample with a low concentration of trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[11]

-

Enzymatic Reaction:

-

Add the enzyme sample to the WGA-coated wells.

-

Initiate the reaction by adding the Reaction Mixture containing UDP-GlcNAc.

-

Incubate the plate at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-16 hours).[11]

-

-

Detection of Synthesized Chitin:

-

Wash the wells to remove unreacted substrate and unbound enzyme.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the wells to remove unbound WGA-HRP.

-

-

Quantification:

-

Add the HRP substrate to each well. A color change will occur.

-

Stop the reaction with the Stop Solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[11]

-

The amount of chitin synthesized can be quantified by comparing the absorbance values to a standard curve prepared with known amounts of chitin.

-

Regulation of Chitin Synthase 2 Activity

The synthesis of chitin is a tightly regulated process, controlled by complex signaling pathways that respond to various cellular and environmental cues. In fungi, three major signaling pathways have been identified to coordinately regulate chitin synthesis: the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.

Signaling Pathways

Protein Kinase C (PKC) Pathway: This pathway is a key regulator of cell wall integrity. External stresses that damage the cell wall activate a cascade of protein kinases, ultimately leading to the activation of the MAP kinase Mpk1/Slt2. This, in turn, modulates the expression of genes involved in cell wall synthesis, including chitin synthase genes.

High Osmolarity Glycerol (HOG) Pathway: This MAP kinase cascade is primarily activated by osmotic stress. It involves two main sensor branches (Sln1 and Sho1) that converge on the MAPKK Pbs2, which then activates the MAPK Hog1. Activated Hog1 translocates to the nucleus and regulates the expression of stress-responsive genes, including those involved in cell wall remodeling and chitin synthesis.[10][12]

Calcineurin Pathway: This pathway is activated by an increase in intracellular calcium levels. Calcineurin, a calcium/calmodulin-dependent protein phosphatase, dephosphorylates the transcription factor Crz1. Dephosphorylated Crz1 then translocates to the nucleus and activates the expression of target genes, including those involved in cell wall synthesis and stress responses.

Experimental Workflow for CHS2 Characterization

The following diagram illustrates a typical workflow for the biochemical characterization of Chitin Synthase 2.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Chitin Size, Shape, Source and Purification Method on Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-osmolarity glycerol (HOG) pathway (WP2838) - Saccharomyces cerevisiae | WikiPathways [wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]